molecular formula C22H19ClFN5O3 B2864158 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922010-00-2

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2864158
M. Wt: 455.87
InChI Key: LZBHZDNIDRABGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H19ClFN5O3 and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Studies have described the synthesis and biological evaluation of compounds with structures that bear resemblance to the queried compound, highlighting their potential in medicinal chemistry. For instance, novel fluoro substituted benzo[b]pyran compounds demonstrated anticancer activity against lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands for in vitro biological evaluation and imaging of neuroinflammation through positron emission tomography (PET) underscores the relevance of such compounds in developing imaging agents (Damont et al., 2015).

Antimicrobial and Anticancer Properties

Several studies have synthesized derivatives of related chemical structures and evaluated them for antimicrobial and anticancer properties. For example, novel pyrazolopyrimidine derivatives were investigated for their anticancer and anti-5-lipoxygenase activities, revealing structure-activity relationships that could inform the development of new therapeutic agents (Rahmouni et al., 2016).

Antioxidant Activity

The study of coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity. This suggests potential applications in researching oxidative stress-related diseases or developing antioxidant agents (Chkirate et al., 2019).

Potential in Neuroinflammation Imaging

The synthesis and evaluation of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using PET imaging highlight the importance of such compounds in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c23-16-5-7-17(8-6-16)32-13-20(30)25-9-10-29-21-18(11-27-29)22(31)28(14-26-21)12-15-3-1-2-4-19(15)24/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBHZDNIDRABGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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